tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate
CAS No.: 1484094-06-5
Cat. No.: VC2701115
Molecular Formula: C13H17NO2S
Molecular Weight: 251.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1484094-06-5 |
|---|---|
| Molecular Formula | C13H17NO2S |
| Molecular Weight | 251.35 g/mol |
| IUPAC Name | tert-butyl 2,3-dihydro-1,4-benzothiazine-4-carboxylate |
| Standard InChI | InChI=1S/C13H17NO2S/c1-13(2,3)16-12(15)14-8-9-17-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3 |
| Standard InChI Key | NCVYHLNBCWKXOF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCSC2=CC=CC=C21 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCSC2=CC=CC=C21 |
Introduction
Chemical Structure and Properties
tert-Butyl 2H-benzo[b] thiazine-4(3H)-carboxylate is a heterocyclic compound containing a benzene ring fused with a thiazine moiety, where the nitrogen atom is protected by a tert-butyloxycarbonyl group. The thiazine ring, incorporating both nitrogen and sulfur heteroatoms, contributes to the compound's unique chemical reactivity and potential biological applications .
Physicochemical Properties
The compound possesses several important physicochemical properties that dictate its behavior in chemical reactions and biological systems, as outlined in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1484094-06-5 |
| Molecular Formula | C13H17NO2S |
| Molecular Weight | 251.35 g/mol |
| IUPAC Name | tert-butyl 2,3-dihydro-1,4-benzothiazine-4-carboxylate |
| Standard InChI | InChI=1S/C13H17NO2S/c1-13(2,3)16-12(15)14-8-9-17-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3 |
| Standard InChIKey | NCVYHLNBCWKXOF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCSC2=CC=CC=C21 |
| PubChem Compound ID | 65142720 |
Table 1: Physicochemical properties of tert-butyl 2H-benzo[b] thiazine-4(3H)-carboxylate.
Structural Characteristics
The compound features a 1,4-benzothiazine scaffold with a partially saturated thiazine ring, where positions 2 and 3 contain sp3-hybridized carbon atoms. The tert-butyloxycarbonyl group is attached to the nitrogen atom at position 4, serving as a protecting group that can be selectively removed under acidic conditions. This structural arrangement creates a versatile building block for medicinal chemistry applications .
The benzothiazine core structure consists of a benzene ring fused with a six-membered thiazine heterocycle containing both nitrogen and sulfur atoms. This arrangement contributes to the compound's unique reactivity profile and potential applications in drug discovery .
Synthesis Methods
Several approaches have been developed for the synthesis of tert-butyl 2H-benzo[b] thiazine-4(3H)-carboxylate and related benzothiazine derivatives. These methodologies vary in complexity, efficiency, and scalability.
DABCO-Catalyzed One-Pot Three-Component Reaction
One efficient method for synthesizing benzothiazine derivatives involves a DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed one-pot three-component reaction. This approach provides access to 3,4-dihydro-2H-1,4-benzo[b]thiazines, which can be further functionalized to obtain the target compound .
The reaction typically involves:
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Formation of an intermediate through the reaction of 1,4-dithiane-2,5-diol with a suitable dienophile
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Subsequent cyclization to form the thiazine ring
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Protection of the nitrogen atom with a tert-butyloxycarbonyl group
This methodology offers advantages including high yields, operational simplicity, and the formation of minimal by-products .
Reaction of 2-Aminothiophenol with Electrophiles
Another common approach involves the reaction of 2-aminothiophenol with suitable electrophiles, followed by cyclization and protection of the nitrogen atom. The specific pathway for synthesizing tert-butyl 2H-benzo[b] thiazine-4(3H)-carboxylate can involve the following steps:
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Reaction of 2-aminothiophenol with an appropriate electrophile such as a haloacetate derivative
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Cyclization to form the benzothiazine core structure
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Introduction of the tert-butyloxycarbonyl protecting group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base
This synthetic route has been demonstrated to be effective for preparing various benzothiazine derivatives with N-protecting groups, including the tert-butyloxycarbonyl moiety .
Copper-Catalyzed Three-Component Tandem Cyclization
A copper-catalyzed three-component tandem reaction has been developed for the convenient and practical synthesis of 1,4-benzothiazines. This method utilizes terminal alkynes and 2-iodo/bromophenyl isothiocyanates with aqueous ammonia to afford 1,4-benzothiazines in moderate to good yields .
The resulting 1,4-benzothiazine core can then be functionalized to introduce the tert-butyloxycarbonyl group at the nitrogen position, leading to the formation of tert-butyl 2H-benzo[b] thiazine-4(3H)-carboxylate. This approach is particularly valuable for creating diverse libraries of benzothiazine derivatives for pharmaceutical screening .
Reaction Mechanisms
Understanding the reaction mechanisms involved in the formation of tert-butyl 2H-benzo[b] thiazine-4(3H)-carboxylate provides valuable insights into its chemical behavior and potential for further modifications.
Formation of the Benzothiazine Core
The formation of the benzothiazine core typically involves nucleophilic attack by both the thiol and amine functional groups of 2-aminothiophenol on suitable electrophiles. This can proceed through several distinct mechanisms depending on the specific reagents employed:
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For reactions involving haloacetates, the thiol group initially attacks the α-carbon, followed by intramolecular nucleophilic attack by the amine group to form the heterocyclic ring .
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In reactions using acetylene dicarboxylates, initial Michael addition by the thiol group is followed by cyclization through the amine functionality .
The mechanistic pathway significantly influences the regiochemistry and stereochemistry of the resulting benzothiazine structure .
N-Protection with tert-Butyloxycarbonyl Group
Applications and Biological Activities
The benzothiazine scaffold, including tert-butyl 2H-benzo[b] thiazine-4(3H)-carboxylate, has been explored for various applications, particularly in medicinal chemistry and pharmaceutical development.
Medicinal Chemistry Applications
The benzothiazine core structure demonstrates remarkable potential for accommodating a wide range of substituents and functionalizations, giving rise to diverse biological activities. Derivatives of the benzothiazine scaffold have been investigated for their potential therapeutic applications, including:
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Antipsychotropic activities
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Antiviral properties
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Antithyroid effects
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Antimicrobial and antifungal activities
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Antitubercular properties
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Antioxidant capabilities
The tert-butyloxycarbonyl protecting group in tert-butyl 2H-benzo[b] thiazine-4(3H)-carboxylate serves as a valuable synthetic handle for further derivatization, enabling the creation of diverse libraries of compounds for pharmaceutical screening .
Chemical Research and Development
Beyond medicinal applications, tert-butyl 2H-benzo[b] thiazine-4(3H)-carboxylate serves as an important building block in organic synthesis and materials science. The compound's structure allows for selective modifications at various positions, making it valuable for:
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Developing novel heterocyclic frameworks
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Studying structure-activity relationships
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Creating fluorescent probes and chemosensors
The structural features of this compound, particularly the presence of both nitrogen and sulfur heteroatoms in proximity, contribute to its potential applications in coordination chemistry and the development of metal-organic frameworks .
Related Compounds and Structural Analogs
Several structural analogs of tert-butyl 2H-benzo[b] thiazine-4(3H)-carboxylate have been reported in the literature, providing insights into structure-activity relationships and potential applications.
Oxazine Analogs
A closely related compound is tert-butyl 7-bromo-2H-benzo[b] oxazine-4(3H)-carboxylate, which contains an oxazine ring instead of a thiazine ring. This substitution of sulfur with oxygen alters the electronic properties and reactivity of the heterocyclic system, potentially leading to different biological activities and chemical properties.
Another relevant analog is tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazine-4(3H)-carboxylate, which contains a boronic acid pinacol ester group at position 6 of the benzoxazine ring. This functional group enables further transformations through Suzuki-Miyaura coupling reactions and other boronic acid chemistry .
Functional Derivatives
Various functional derivatives of the benzothiazine scaffold have been synthesized and studied, including:
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2H-Benzo[b] thiazin-3(4H)-one: A related compound with a carbonyl functionality at position 3, which demonstrates different chemical reactivity and biological properties .
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N-(1-cyanoethyl)-N-methyl-2,3-dihydro-4H-benzo[b] thiazine-4-carboxamide: A more complex derivative featuring additional functionalization at the nitrogen position .
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4H-Benzo[b] thiazine-3-carboxylic acid derivatives: Compounds with carboxylic acid functionality at position 3, which have been investigated for coupling with amino acids and potential applications in peptide chemistry .
These related compounds provide valuable insights into the structure-activity relationships of benzothiazine derivatives and offer opportunities for developing compounds with tailored properties for specific applications.
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